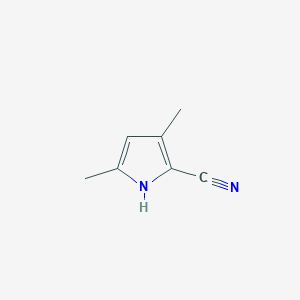

3,5-dimethyl-1H-pyrrole-2-carbonitrile

Description

Context and Significance of Substituted Pyrrole (B145914) Chemistry

Substituted pyrroles are considered privileged structures in drug discovery, meaning they are molecular frameworks that are frequently found in biologically active compounds. alliedacademies.orgnih.gov Their versatility allows them to serve as building blocks for a wide array of complex molecules. rsc.orgalliedacademies.org The introduction of various substituents onto the pyrrole ring can dramatically influence the molecule's physical, chemical, and biological properties, enabling chemists to fine-tune its characteristics for specific applications. rsc.orgnih.gov The development of new synthetic methodologies for preparing substituted pyrroles remains an active area of research, with a focus on efficiency, selectivity, and the introduction of diverse functionalities. researchgate.net

The significance of substituted pyrrole chemistry extends beyond pharmaceuticals to materials science, where they are used in the development of polymers and dyes. rsc.org Their unique electronic properties also make them valuable in the field of optoelectronics. umich.edu

Importance of the 3,5-Dimethyl-1H-pyrrole-2-carbonitrile Scaffold in Advanced Organic Synthesis

Within the broad class of substituted pyrroles, this compound emerges as a particularly valuable scaffold for advanced organic synthesis. Its structure, featuring methyl groups at positions 3 and 5 and a nitrile group at position 2, provides a unique combination of reactivity and stability. The nitrile group is a versatile functional group that can be transformed into a variety of other functionalities, such as carboxylic acids, aldehydes, and amines, opening up numerous avenues for further chemical modification. nih.gov

The presence of the two methyl groups influences the electronic properties and steric environment of the pyrrole ring, which can direct the regioselectivity of subsequent reactions. This control is crucial in the construction of complex target molecules with specific stereochemistry and functionality. For instance, the cyclocondensation of enones with aminoacetonitrile (B1212223) can lead to the formation of 3,5-disubstituted pyrrole-2-carbonitriles after an oxidation step. nih.gov

The strategic placement of the substituents in this compound makes it a key intermediate in the synthesis of more complex heterocyclic systems. For example, it can be a precursor for the synthesis of various fused pyrrole derivatives.

Scope of Academic Inquiry into this compound

Academic research into this compound encompasses a range of synthetic and mechanistic studies. Key areas of investigation include:

Development of Novel Synthetic Routes: Chemists are continuously exploring more efficient and environmentally benign methods for the synthesis of this compound and its derivatives. This includes the optimization of classical reactions like the Knorr pyrrole synthesis and the development of new catalytic systems. researchgate.net

Functional Group Transformations: A significant portion of research focuses on the chemical manipulation of the nitrile group. This includes hydrolysis to the corresponding carboxylic acid (3,5-dimethyl-1H-pyrrole-2-carboxylic acid), reduction to the amine, and its use in cycloaddition reactions. uni.lu

Reactivity and Mechanistic Studies: Understanding the reactivity of the pyrrole ring in this compound is crucial for predicting and controlling the outcomes of various chemical transformations. Studies often involve investigating electrophilic substitution reactions, such as formylation (Vilsmeier-Haack reaction) and acylation, to determine the regioselectivity and the influence of the existing substituents. researchgate.netacs.orgorganic-chemistry.orgrsc.orgijpcbs.com

Application in the Synthesis of Biologically Active Molecules: A primary driver for research in this area is the potential of this compound as a building block for the synthesis of new therapeutic agents. Researchers have incorporated this scaffold into molecules targeting a range of diseases, including cancer and infectious diseases. nih.govnih.gov

Interactive Data Table: Physicochemical Properties of this compound epa.gov

| Property | Value |

| Molecular Formula | C₇H₈N₂ |

| Molecular Weight | 120.15 g/mol |

| IUPAC Name | This compound |

| CAS Number | 4513-92-2 |

Interactive Data Table: Spectroscopic Data of a Related Compound, 3,5-dimethyl-1H-pyrrole-2-carbaldehyde bldpharm.com

| Spectroscopy | Data |

| ¹H NMR | Data available |

| LC-MS | Data available |

| HPLC | Data available |

| UPLC | Data available |

Structure

3D Structure

Propriétés

IUPAC Name |

3,5-dimethyl-1H-pyrrole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2/c1-5-3-6(2)9-7(5)4-8/h3,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTILJTUXIQXEOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376778 | |

| Record name | 3,5-dimethyl-1H-pyrrole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4513-92-2 | |

| Record name | 3,5-dimethyl-1H-pyrrole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,5 Dimethyl 1h Pyrrole 2 Carbonitrile and Its Derivatives

Classical and Conventional Synthetic Routes

The traditional synthesis of substituted pyrroles, including 3,5-dimethyl-1H-pyrrole-2-carbonitrile, is built upon a foundation of well-established chemical reactions. These methods, while effective, often rely on harsh conditions but are fundamental to the field.

Cyclization Reactions in Pyrrole (B145914) Carbonitrile Synthesis

Cyclization reactions are a cornerstone in the formation of the pyrrole ring. A prominent strategy involves the cyclocondensation of enones with aminoacetonitrile (B1212223), which yields 3,4-dihydro-2H-pyrrole-2-carbonitrile intermediates. nih.govresearchgate.net These intermediates can then be aromatized through oxidation, often using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), to produce the final 3,5-disubstituted pyrrole-2-carbonitriles. nih.govresearchgate.netnih.gov The key mechanistic step is believed to be a 6π-electrocyclic ring closure of a pentadienyl anion, which is generated from the initial condensation of the enone and aminoacetonitrile. nih.gov

Another classical approach is the Barton-Zard synthesis, which constructs the pyrrole ring by reacting an isocyanoacetate with a nitroalkene. wikipedia.org This is followed by a 5-endo-dig cyclization, elimination of the nitro group, and tautomerization to form the aromatic pyrrole. wikipedia.org While broadly applicable, the specific substitution pattern of the final product depends directly on the structure of the initial reactants.

A summary of representative cyclization reactions is presented below.

| Starting Materials | Key Reagents/Conditions | Product Type | Citation |

| Enones, Aminoacetonitrile | 1. Cyclocondensation 2. Oxidation (e.g., DDQ) | 3,5-Disubstituted pyrrole-2-carbonitriles | nih.govnih.gov |

| Isocyanoacetate, Nitroalkene | Base-catalyzed condensation, Cyclization | Substituted Pyrroles (Barton-Zard) | wikipedia.org |

| Vinyl azides, Tosylmethyl isocyanide (TOSMIC) | Base (e.g., K₂CO₃) | 2,3,4-Trisubstituted pyrroles | cdnsciencepub.com |

Nitrilation of Pyrrole Ring Systems

The introduction of a nitrile (cyano) group onto a pre-formed pyrrole ring is a direct method for synthesizing pyrrole carbonitriles. The most common reagent for this transformation is chlorosulfonyl isocyanate (CSI). cdnsciencepub.comgoogle.com The reaction proceeds by the electrophilic attack of CSI on the electron-rich pyrrole ring, forming an N-chlorosulfonyl amide intermediate. cdnsciencepub.com This intermediate is then treated with a suitable reagent, such as N,N-dimethylformamide (DMF), which facilitates the elimination of chlorosulfonic acid and the formation of the nitrile group. cdnsciencepub.com

This method's utility is enhanced by its ability to control regioselectivity. For instance, the presence of a strong electron-withdrawing group at the 2-position of the pyrrole ring can direct the cyanation to the 4-position. cdnsciencepub.com This allows for the synthesis of specifically substituted pyrrole-3-carbonitriles from pyrrole-2-carboxaldehyde or similar derivatives. cdnsciencepub.com An alternative, though less common, method is anodic cyanation, an electrochemical approach to introduce the cyano group onto the pyrrole nucleus. acs.org

Methylation Strategies for Pyrrole Derivatives

Direct methylation of a pyrrole-2-carbonitrile (B156044) core to achieve the 3,5-dimethyl substitution pattern is challenging due to the potential for multiple side reactions and a lack of regiocontrol. Therefore, the prevailing strategy is to construct the pyrrole ring using starting materials that already contain the necessary methyl groups.

For instance, syntheses based on the Knorr or Paal-Knorr reactions incorporate methyl groups by selecting appropriately substituted precursors like β-ketoesters or 1,4-dicarbonyl compounds. youtube.comgoogle.com A patent for the synthesis of 3,5-dimethyl-1H-pyrrole-2,4-diformaldehyde, a related derivative, starts with ethyl acetoacetate, building the dimethylated pyrrole ring as a key part of the sequence. google.com This approach of building the desired substitution pattern from the ground up is generally more efficient and selective than attempting to modify the core structure post-synthesis.

Paal-Knorr Pyrrole Synthesis and its Adaptations

The Paal-Knorr synthesis is a classical and widely used method for preparing substituted pyrroles. wikipedia.org The fundamental reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions, to form the pyrrole ring. wikipedia.org The versatility of this reaction is significant; by choosing a suitably substituted 1,4-dicarbonyl, a wide array of pyrrole derivatives can be accessed. wikipedia.org For example, the reaction of 2,5-hexanedione (B30556) with a primary amine yields 1-substituted-2,5-dimethylpyrroles. nih.gov

While the standard Paal-Knorr reaction readily produces 2,5-disubstituted pyrroles, adaptations are necessary to achieve other substitution patterns, such as the 3,5-disubstitution found in the target molecule. researchgate.net This can involve using more complex 1,4-dicarbonyl precursors or employing modified reaction protocols. Recent advancements have introduced catalysts like L-proline to facilitate the transformation under milder conditions, expanding the scope to include highly functionalized pyrroles. rsc.org

| Catalyst/Condition | Substrates | Product | Advantage | Citation |

| Acid (protic or Lewis) | 1,4-Dicarbonyl, Primary Amine | Substituted Pyrrole | Fundamental, versatile method | wikipedia.org |

| L-proline | 1,4-Dicarbonyl, Primary Amine | Highly functionalized pyrroles | Milder conditions, broader scope | rsc.org |

| Neat (solvent-free) | 2,5-Hexanedione, Primary Amine | 1-Substituted-2,5-dimethylpyrroles | High atom economy, green approach | nih.gov |

[3+2] Cycloaddition Approaches (e.g., with Tosylmethyl Isocyanides)

[3+2] cycloaddition reactions represent a powerful and modular strategy for constructing five-membered heterocyclic rings like pyrroles. A preeminent example is the Van Leusen pyrrole synthesis, which employs tosylmethyl isocyanide (TosMIC) as a versatile C-N-C synthon. wikipedia.orgchemicalbook.comnih.gov In this reaction, TosMIC reacts with an electron-deficient alkene (a Michael acceptor), such as an α,β-unsaturated ketone or ester, in the presence of a base. wikipedia.orgacs.org The reaction proceeds via a Michael addition, followed by a 5-endo cyclization and subsequent elimination of the tolylsulfonyl group to afford the pyrrole. wikipedia.org

The substitution pattern of the resulting pyrrole is dictated by the structure of the alkene component, making this a highly adaptable method for producing a variety of polysubstituted pyrroles, including 3,4-disubstituted and 3-aryl-substituted derivatives. nih.govacs.org Beyond the classic Van Leusen reaction, other [3+2] cycloaddition strategies have been developed, such as the reaction of vinyl azides with TOSMIC cdnsciencepub.com or the use of Horner-Wadsworth-Emmons reagents as azomethine ylide equivalents. acs.org

Modern and Sustainable Synthetic Approaches

In response to the growing need for environmentally benign chemical processes, modern synthetic chemistry has focused on developing "green" alternatives to classical methods. benthamdirect.com These approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency.

Several sustainable techniques have been successfully applied to pyrrole synthesis:

Microwave (MW) and Ultrasound (US) Irradiation: These energy sources can dramatically accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times. benthamdirect.commobt3ath.com For example, microwave-assisted Paal-Knorr reactions and ultrasound-promoted syntheses in aqueous media have been reported as efficient and green alternatives. mobt3ath.comsemanticscholar.org

Solvent-Free and Aqueous Media Reactions: Replacing volatile organic solvents with water or conducting reactions in neat (solvent-free) conditions is a key principle of green chemistry. lucp.net The Paal-Knorr synthesis has been effectively performed without any solvent, offering high atom economy. nih.govacs.org Similarly, conducting reactions in water simplifies workup procedures and reduces environmental impact. mobt3ath.com

Photocatalysis: The use of visible light to drive chemical reactions is a rapidly growing area. lucp.net Novel photocatalytic [3+2] annulation strategies have been developed for synthesizing polysubstituted pyrroles under mild, redox-neutral conditions, using dimethyl sulfoxide (B87167) (DMSO) as both the solvent and a green oxidant. rsc.orgrsc.org

Mechanochemistry: Ball milling and high-speed vibration milling (HSVM) offer solventless reaction conditions by using mechanical force to initiate chemical transformations. benthamdirect.comlucp.net N-substituted pyrroles have been synthesized via mechanochemical activation using bio-sourced organic acids like citric acid as catalysts. lucp.net

These modern methods not only provide more sustainable pathways to this compound and its derivatives but also open up new possibilities for creating complex molecular architectures with greater efficiency and reduced environmental footprint. benthamdirect.comresearchgate.net

Microwave-Assisted Organic Synthesis of Pyrrole Carbonitriles

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rsc.orgnih.govpensoft.net In the context of pyrrole synthesis, microwave irradiation has been successfully employed in various classical reactions, including the Paal-Knorr, Hantzsch, and Clauson-Kaas syntheses. pensoft.net

One relevant approach to pyrrole carbonitriles involves a two-step sequence starting from enones. The initial step is the cyclocondensation of an enone with aminoacetonitrile to furnish a 3,4-dihydro-2H-pyrrole-2-carbonitrile. beilstein-journals.orgnih.gov The subsequent step can be a dehydrocyanation to yield a 2,4-disubstituted pyrrole. This elimination of hydrogen cyanide from the dihydropyrrole intermediate can be effectively induced by microwave heating under solvent-free conditions. beilstein-journals.orgnih.gov For instance, heating various 3,5-disubstituted-3,4-dihydro-2H-pyrrole-2-carbonitriles to 250 °C using microwave irradiation has been shown to produce the corresponding 2,4-disubstituted pyrroles. beilstein-journals.org

However, the direct synthesis of this compound via a microwave-assisted aromatization of its dihydropyrrole precursor by dehydrogenation (rather than dehydrocyanation) is not well-documented. The literature suggests that the alternative pathway, aromatization through oxidation, is challenging for precursors with a 5-alkyl substituent. nih.gov

Table 1: Microwave-Assisted Synthesis of 2,4-Disubstituted Pyrroles from Dihydropyrrole-2-carbonitrile Intermediates beilstein-journals.org

| Precursor (R1, R2) | Product | Yield (%) | Conditions |

|---|---|---|---|

| Ph, Ph | 2,4-Diphenyl-1H-pyrrole | 81 | Microwave, 250 °C, Solvent-free |

| Ph, 2-Naphthyl | 2-(Naphthalen-2-yl)-4-phenyl-1H-pyrrole | 83 | Microwave, 250 °C, Solvent-free |

| 2,3-Cl2C6H3, Ph | 2-(2,3-Dichlorophenyl)-4-phenyl-1H-pyrrole | 66 | Microwave, 250 °C, Solvent-free |

Solvent-Free Synthetic Methodologies

Solvent-free, or solid-state, reactions represent a cornerstone of green chemistry by minimizing waste and avoiding the use of often hazardous and volatile organic solvents. researchgate.netsemanticscholar.org These reactions can be promoted by grinding, ball milling, or heating the neat reactants.

In pyrrole synthesis, solvent-free Paal-Knorr reactions have been reported, often accelerated by microwave irradiation and employing an organocatalyst. For example, the reaction of 2,5-hexanedione with various anilines has been achieved in seconds with high yields using salicylic (B10762653) acid as a catalyst under microwave irradiation without any solvent. pensoft.net Similarly, the synthesis of N-substituted pyrroles from 2,5-dimethoxytetrahydrofuran (B146720) and various amines has been optimized under solvent-free conditions, catalyzed by manganese nitrate (B79036) at 120 °C. pensoft.net

A potential solvent-free route to the precursor of this compound could involve the cyclocondensation of an appropriate enone with aminoacetonitrile. Following this, a solvent-free microwave-assisted elimination could be explored, though this would lead to the 2,4-disubstituted pyrrole rather than the target 2-carbonitrile. beilstein-journals.orgnih.gov The direct, solvent-free synthesis of this compound itself remains a less explored area in the available literature. The key challenge lies in the final aromatization step, which typically requires specific oxidizing agents and conditions.

Metal-Catalyzed Syntheses (e.g., Gold(I), Palladium, Ruthenium, Iron, Manganese)

Transition metal catalysis offers a versatile and powerful toolkit for the synthesis of complex heterocyclic scaffolds like pyrroles, often enabling novel bond formations and reaction pathways. organic-chemistry.org

Gold(I) Catalysis: Gold catalysts have been employed in the synthesis of substituted pyrroles from enyne sulfonamides. nih.gov While highly effective for certain substitution patterns, specific applications of gold catalysis for the direct synthesis of this compound are not prominently featured in the literature.

Palladium Catalysis: Palladium catalysts are widely used in cross-coupling and cyclization reactions. nih.gov For instance, a palladium(II)-catalyzed cascade reaction of 2-(2-oxo-2-arylethyl)malononitriles with boronic acids provides a route to substituted 1H-pyrrole-3-carbonitriles. organic-chemistry.orgthieme-connect.com This methodology, however, leads to a different substitution pattern than the target compound. Another approach involves the Pd(II)-catalyzed oxidative three-component cascade reaction of amines, alkyne esters, and alkenes to furnish 2,3,4-trisubstituted pyrroles. nih.gov

Ruthenium Catalysis: Ruthenium catalysts have proven effective in the synthesis of pyrroles through various mechanisms, including [3+2] cycloadditions between activated alkynes and 2H-azirines and dehydrogenative coupling reactions. organic-chemistry.orgnih.gov While these methods are versatile for creating polysubstituted pyrroles, their specific application to produce a 3,5-dimethyl-2-carbonitrile structure has not been detailed.

Iron Catalysis: Iron, being an abundant and environmentally benign metal, is an attractive catalyst for sustainable chemistry. researchgate.net Iron(III) chloride has been used to catalyze the Paal-Knorr condensation of 2,5-dimethoxytetrahydrofuran with various amines in water. organic-chemistry.org More complex iron complexes have been developed for the sustainable synthesis of substituted pyrroles from alcohols and amino alcohols. nih.govbohrium.com These methods generally provide access to C-2, C-3, and C-2 & C-4 substituted pyrroles. nih.gov

Manganese Catalysis: Manganese catalysts have been utilized for the sustainable synthesis of pyrroles from alcohols and amino alcohols via dehydrogenation. nih.gov Additionally, manganese(III) acetate-mediated formal [3+2] annulation of vinyl azides with β-keto acids offers a pathway to substituted NH-pyrroles. organic-chemistry.org Rohit et al. have also reported a manganese-catalyzed, microwave-assisted, solvent-free synthesis of N-substituted pyrroles. pensoft.netpensoft.net While these manganese-based systems are effective for various pyrrole derivatives, their direct application for the synthesis of this compound is not explicitly described.

A significant hurdle in many of these metal-catalyzed syntheses is achieving the specific 3,5-dimethyl-2-carbonitrile substitution pattern directly. Many routes either lead to different isomers or are incompatible with the required functionalities.

Nanocatalysis in Pyrrole Derivative Synthesis (e.g., Co3O4 nanoparticles)

Nanocatalysis utilizes materials at the nanoscale, which often exhibit enhanced catalytic activity, selectivity, and stability due to their high surface-area-to-volume ratio. frontiersin.org In pyrrole synthesis, various nanocatalysts have been explored.

For instance, nano copper oxide has been used as a heterogeneous catalyst for the one-pot, four-component synthesis of highly substituted pyrroles. While effective, this method typically yields different substitution patterns.

Cobalt oxide (Co3O4) nanoparticles have been synthesized and investigated for various catalytic applications. nih.govfrontiersin.org These nanoparticles can be prepared with controlled morphologies, such as blocks or spheres, which can influence their catalytic properties. nih.gov While Co3O4 nanoparticles are recognized for their potential in heterogeneous catalysis, their specific application in the synthesis of pyrrole-2-carbonitriles, and particularly this compound, is not a well-documented area of research in the reviewed literature. The primary applications found are in other catalytic processes, such as CO oxidation or the synthesis of other heterocyclic systems like tetrahydrobenzo[b]pyrans. frontiersin.orgfrontiersin.org

Table 2: Examples of Nanocatalysts in Heterocyclic Synthesis

| Nanocatalyst | Reaction Type | Product Type | Reference |

|---|---|---|---|

| Nano Copper Oxide | One-pot four-component reaction | Highly substituted pyrroles | organic-chemistry.org |

| Co3O4 Nanoparticles | Three-component reaction | Tetrahydrobenzo[b]pyran derivatives | frontiersin.org |

Green Chemistry Principles in Pyrrole Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netsemanticscholar.org In pyrrole synthesis, these principles are manifested through several strategies, including the use of water as a solvent, solvent-free reactions, utilization of renewable starting materials, and the development of recyclable catalysts. semanticscholar.orged.govnih.gov

The Paal-Knorr synthesis is inherently atom-economical, producing water as the only byproduct. ed.gov Conducting this reaction under solvent-free or aqueous conditions further enhances its green credentials. For example, the iron(III) chloride-catalyzed synthesis of N-substituted pyrroles in water is an excellent demonstration of a green synthetic method. organic-chemistry.org

The use of heterogeneous catalysts, including nanocatalysts, aligns with green chemistry principles as they can often be easily separated from the reaction mixture and reused, minimizing waste. researchgate.net Similarly, metal-catalyzed reactions that proceed with high atom economy, such as those that form pyrroles from alcohols with the liberation of hydrogen gas, are considered sustainable. nih.govnih.gov

While these green methodologies are broadly applicable to the synthesis of the pyrrole scaffold, their specific adaptation for the efficient and selective production of this compound is an area that requires further development. The primary challenge remains the integration of the cyano group at the 2-position while maintaining the 3,5-dimethyl substitution pattern using environmentally benign methods. The two-step synthesis involving the oxidation of a dihydropyrrole precursor highlights a potential route, but the failure of common oxidizing agents for 5-alkyl substituted precursors suggests that novel, greener oxidation methods are needed. nih.gov

Chemical Reactivity and Mechanistic Investigations of 3,5 Dimethyl 1h Pyrrole 2 Carbonitrile

Reactivity of the Pyrrole (B145914) Moiety

The pyrrole ring is an electron-rich heterocycle, making it highly susceptible to attack by electrophiles. However, the substituents already present on the ring—two methyl groups and a nitrile group—profoundly influence the position and rate of these reactions. The nitrogen atom's lone pair, while contributing to the ring's aromaticity, can also participate in nucleophilic reactions under specific conditions.

Electrophilic Substitution Reactions on the Pyrrole Ring

Pyrroles generally undergo electrophilic aromatic substitution preferentially at the C2 (α) position due to the superior stabilization of the resulting cationic intermediate (the arenium ion) through resonance. slideshare.netyoutube.com In 3,5-dimethyl-1H-pyrrole-2-carbonitrile, positions C2, C3, and C5 are substituted. The remaining C4 (β) position is the sole site for substitution. The electron-donating methyl groups at C3 and C5 activate the ring, while the strongly electron-withdrawing nitrile group at C2 deactivates it. Research on pyrroles with electron-withdrawing groups at the C2 position, such as 2-pyrrolecarbonitrile, shows that electrophilic attack is directed primarily or exclusively to the C4 position. researchgate.netresearchgate.net

Common electrophilic substitution reactions include halogenation and formylation.

Halogenation: Bromination of the related 1,5-dimethyl-1H-pyrrole-2-carbonitrile with ammonium (B1175870) persulfate and lithium bromide has been shown to yield the 4-bromo derivative, indicating that direct halogenation at the C4 position is feasible under electrophilic conditions.

Formylation (Vilsmeier-Haack Reaction): The Vilsmeier-Haack reaction introduces a formyl group onto electron-rich aromatic rings. wikipedia.orgijpcbs.com This reaction, when applied to substituted pyrroles, typically occurs at an unsubstituted ring position. nih.gov For this compound, this reaction is expected to yield 4-formyl-3,5-dimethyl-1H-pyrrole-2-carbonitrile. nih.gov

| Reaction | Reagent(s) | Expected Product | Position of Substitution |

| Bromination | NH₄)₂S₂O₈, LiBr | 4-Bromo-3,5-dimethyl-1H-pyrrole-2-carbonitrile | C4 |

| Formylation | POCl₃, DMF | 4-Formyl-3,5-dimethyl-1H-pyrrole-2-carbonitrile | C4 |

Nucleophilic Reactions Involving the Pyrrole Nitrogen

The lone pair of electrons on the pyrrole nitrogen is integral to the ring's aromatic sextet, which makes it significantly less basic and nucleophilic than the nitrogen in aliphatic amines. researchgate.net However, the N-H proton can be removed by a sufficiently strong base, forming the pyrrolide anion. This anion is a potent nucleophile and can readily undergo reactions with electrophiles, such as alkyl halides, in a process known as N-alkylation. organic-chemistry.org The N-alkylation of pyrrole and various 2-substituted pyrroles can be efficiently achieved using primary alkyl halides under phase-transfer catalysis conditions. researchgate.net This method is applicable for the synthesis of N-substituted derivatives of this compound.

| Reaction | Reagent(s) | Product Class | Mechanistic Detail |

| N-Alkylation | 1. Base (e.g., KOH) 2. Alkyl Halide (R-X) | N-Alkyl-3,5-dimethyl-1H-pyrrole-2-carbonitrile | Sₙ2 attack of the pyrrolide anion on the alkyl halide. |

| N-Acylation | 1. Base (e.g., NaH) 2. Acyl Chloride (R-COCl) | N-Acyl-3,5-dimethyl-1H-pyrrole-2-carbonitrile | Nucleophilic acyl substitution. |

Reactivity of the Nitrile Functional Group

The carbon-nitrogen triple bond of the nitrile group is highly polarized, rendering the carbon atom electrophilic. This allows for a variety of nucleophilic addition and reduction reactions.

Nucleophilic Addition Reactions to the Carbonitrile

The electrophilic carbon of the nitrile group is susceptible to attack by strong nucleophiles like Grignard reagents or can be hydrolyzed under aqueous acidic or basic conditions.

Hydrolysis to Carboxylic Acid: Nitriles can be hydrolyzed to carboxylic acids by heating with aqueous acid (e.g., HCl) or base (e.g., NaOH). libretexts.orgchemistrysteps.com The reaction proceeds through an intermediate amide, which is subsequently hydrolyzed to the carboxylic acid. chemistrysteps.com This reaction converts this compound into 3,5-dimethyl-1H-pyrrole-2-carboxylic acid. google.comresearchgate.net

Addition of Grignard Reagents: Grignard reagents (R-MgX) add to the nitrile carbon to form an intermediate imine-magnesium salt. Subsequent hydrolysis of this intermediate yields a ketone. masterorganicchemistry.com This provides a pathway to synthesize 2-acylpyrrole derivatives from this compound.

| Reaction | Reagent(s) | Intermediate | Final Product |

| Acid Hydrolysis | H₃O⁺, Heat | 3,5-Dimethyl-1H-pyrrole-2-carboxamide | 3,5-Dimethyl-1H-pyrrole-2-carboxylic acid |

| Base Hydrolysis | 1. NaOH, H₂O, Heat 2. H₃O⁺ | 3,5-Dimethyl-1H-pyrrole-2-carboxamide | 3,5-Dimethyl-1H-pyrrole-2-carboxylic acid |

| Grignard Reaction | 1. R-MgX 2. H₃O⁺ | Imine | 2-Acyl-3,5-dimethyl-1H-pyrrole |

Reduction Pathways of the Nitrile Group

The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the choice of reducing agent.

Reduction to Primary Amine: Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), reduce nitriles to primary amines. numberanalytics.comyoutube.commasterorganicchemistry.com The reaction involves two successive additions of a hydride ion to the nitrile carbon. chemistrysteps.com This transforms this compound into (3,5-dimethyl-1H-pyrrol-2-yl)methanamine.

Reduction to Aldehyde: Bulky and less reactive reducing agents, such as diisobutylaluminum hydride (DIBAL-H), allow for the partial reduction of nitriles. masterorganicchemistry.comchemistrysteps.com At low temperatures, DIBAL-H adds one equivalent of hydride to the nitrile, forming an aluminum-imine intermediate. Aqueous workup then hydrolyzes this intermediate to an aldehyde. chemistrysteps.comchemistrysteps.com This reaction provides a direct route to 3,5-dimethyl-1H-pyrrole-2-carbaldehyde.

| Reaction | Reducing Agent | Product | Functional Group Transformation |

| Full Reduction | Lithium aluminum hydride (LiAlH₄) | (3,5-Dimethyl-1H-pyrrol-2-yl)methanamine | -C≡N → -CH₂NH₂ |

| Partial Reduction | Diisobutylaluminum hydride (DIBAL-H) | 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde | -C≡N → -CHO |

Reactivity of Methyl Substituents

The methyl groups attached to the pyrrole ring at positions C3 and C5 are generally unreactive towards the electrophilic and nucleophilic reagents that target the ring or nitrile group. However, they can participate in free-radical reactions, particularly at the α-carbon of the methyl group, which is analogous to a benzylic position.

Studies on the bromination of diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, a structurally similar compound, using N-bromosuccinimide (NBS) with a radical initiator (AIBN) have shown that substitution occurs on one of the methyl groups. buketov.edu.kz This type of reaction, known as radical halogenation, proceeds via a free-radical chain mechanism and is characteristic of allylic or benzylic C-H bonds. This indicates that the methyl groups of this compound can be functionalized under radical conditions to introduce a halogen, which can then serve as a handle for further synthetic transformations.

| Reaction | Reagent(s) | Expected Product | Reaction Type |

| Radical Bromination | N-Bromosuccinimide (NBS), Initiator (e.g., AIBN) | 3-(Bromomethyl)-5-methyl-1H-pyrrole-2-carbonitrile and/or 5-(Bromomethyl)-3-methyl-1H-pyrrole-2-carbonitrile | Free-Radical Substitution |

General principles of pyrrole chemistry suggest that the alkyl groups on the pyrrole ring can undergo oxidation under various conditions, and the molecule can participate in several transformation pathways. However, without specific studies on this compound, any discussion would be speculative and fall outside the strict requirement of providing detailed, sourced research findings for this compound.

Therefore, the following sections on "Oxidation Reactions of Alkyl Groups" and "Mechanistic Studies of Transformation Pathways" cannot be populated with the scientifically accurate and specific data requested in the prompt. Further research would be required to investigate these specific aspects of the compound's chemistry.

Structural Elucidation and Advanced Spectroscopic Characterization

Vibrational Spectroscopy (FT-IR, FT-Raman) in Structural Confirmation

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is fundamental for identifying the functional groups within a molecule. For 3,5-dimethyl-1H-pyrrole-2-carbonitrile, these methods confirm the presence of the pyrrole (B145914) ring, the N-H bond, the methyl groups, and the crucial nitrile (C≡N) group.

While a specific, complete experimental spectrum for this exact compound is not widely published, the expected absorption bands can be predicted with high accuracy based on extensive data from analogous structures. nih.govelsevierpure.com The N-H stretching vibration of the pyrrole ring typically appears as a sharp to moderately broad band in the FT-IR spectrum. mdpi.com The C≡N stretching frequency is a particularly strong and characteristic indicator, appearing in a region with few other absorptions. mdpi.com Studies on related pyrrole derivatives confirm that vibrational frequencies can be assigned with confidence using these techniques, often supported by density functional theory (DFT) calculations. nih.gov The Raman spectrum offers complementary information, particularly for the symmetric vibrations of the pyrrole ring and the C-C and C-N bonds. nist.govnih.gov

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| N-H (Pyrrole) | Stretching | 3400-3200 | Medium-Sharp |

| C-H (Aromatic) | Stretching | 3150-3050 | Medium |

| C-H (Methyl) | Asymmetric/Symmetric Stretching | 2980-2870 | Medium-Strong |

| C≡N (Nitrile) | Stretching | 2260-2220 | Strong, Sharp |

| C=C (Pyrrole Ring) | Stretching | 1600-1500 | Medium-Variable |

| C-N (Pyrrole Ring) | Stretching | 1400-1300 | Medium-Strong |

| C-H (Methyl) | Bending | 1465-1375 | Medium |

| N-H (Pyrrole) | Bending | ~750 | Broad |

Note: These are predicted values based on data from analogous compounds. Actual experimental values may vary.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Structural Assignment and Tautomerism Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and number of unique protons and carbon atoms.

For this compound, the ¹H NMR spectrum is expected to show three distinct signals: a broad singlet for the N-H proton, a singlet for the lone aromatic proton at the C4 position, and two singlets for the non-equivalent methyl groups at the C3 and C5 positions. The chemical shifts can be estimated based on substituent effects in related pyrrole systems. mdpi.comillinois.eduillinois.eduepfl.chchemicalbook.com

The ¹³C NMR spectrum would correspondingly display seven signals: five for the carbon atoms of the pyrrole ring (including the nitrile-substituted C2), and two for the methyl carbons. The carbon atom attached to the electron-withdrawing nitrile group (C2) is expected to be significantly deshielded and appear at a lower field. hmdb.ca

NMR is also the primary technique for studying tautomerism. Pyrrole systems can exist in different tautomeric forms, and NMR spectroscopy can detect the presence of these isomers if they exist in equilibrium, often by observing distinct sets of signals or through variable-temperature experiments. arkat-usa.org

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃) for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| N-H | ~8.0-9.0 | Broad Singlet | 1H |

| C4-H | ~5.9-6.1 | Singlet | 1H |

| C5-CH₃ | ~2.2-2.4 | Singlet | 3H |

| C3-CH₃ | ~2.1-2.3 | Singlet | 3H |

Note: Predicted values based on additive rules and data from similar compounds.

Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃) for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | ~100-105 |

| C3 | ~125-130 |

| C4 | ~108-112 |

| C5 | ~138-142 |

| C≡N | ~115-120 |

| C5-CH₃ | ~12-14 |

| C3-CH₃ | ~10-12 |

Note: Predicted values based on known substituent effects on the pyrrole ring. chemicalbook.com

Mass Spectrometry in Molecular Structure Verification

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. For this compound (molecular formula C₇H₈N₂), the high-resolution mass spectrum would show a molecular ion peak (M⁺) corresponding to its monoisotopic mass of approximately 120.0687 Da. epa.govnih.gov

The fragmentation pattern under electron ionization (EI) would be expected to show characteristic losses. The most prominent fragments would likely arise from the loss of a methyl radical (•CH₃) to give an [M-15]⁺ ion, or the loss of hydrogen cyanide (HCN) from the ring and nitrile group to yield an [M-27]⁺ ion. The mass spectra of related isomers like 2,4-dimethyl-1H-pyrrole show a strong molecular ion peak, indicating the stability of the aromatic pyrrole ring system. nist.gov

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Ion | Likely Origin |

|---|---|---|

| 120 | [M]⁺ | Molecular Ion |

| 119 | [M-H]⁺ | Loss of a hydrogen radical |

| 105 | [M-CH₃]⁺ | Loss of a methyl radical |

| 93 | [M-HCN]⁺ | Loss of hydrogen cyanide |

Note: These are predicted fragmentation pathways. Relative intensities depend on ionization conditions.

X-ray Diffraction Analysis for Solid-State Structure and Intermolecular Interactions

For this compound, an X-ray crystal structure would confirm the planarity of the pyrrole ring and provide the exact spatial orientation of the methyl and nitrile substituents. A crucial aspect revealed by this analysis would be the nature of intermolecular interactions in the crystal lattice. It is highly probable that the molecules form hydrogen-bonded chains or dimers. Specifically, a strong intermolecular hydrogen bond would likely exist between the acidic proton of the pyrrole N-H group and the lone pair of electrons on the nitrogen atom of the nitrile group (C≡N) of an adjacent molecule. mdpi.comdntb.gov.ua This type of interaction is common in crystal structures of similar cyano-substituted N-heterocycles and significantly influences the packing and physical properties of the solid. cambridge.orgmdpi.com

Table 5: Structural Parameters Obtainable from X-ray Diffraction

| Parameter | Description | Expected Information for this compound |

|---|---|---|

| Unit Cell Dimensions | The size and angles (a, b, c, α, β, γ) of the basic repeating unit of the crystal. | Defines the crystal system (e.g., monoclinic, orthorhombic). cambridge.org |

| Space Group | The symmetry elements of the crystal lattice. | Describes the packing symmetry of the molecules. mdpi.com |

| Bond Lengths | The distances between bonded atoms (e.g., C-C, C=C, C-N, C≡N). | Confirms bond orders and electronic effects of substituents. |

| Bond Angles | The angles between adjacent bonds. | Defines the geometry around each atom. |

| Torsion Angles | The dihedral angles defining the conformation of the molecule. | Confirms the planarity of the pyrrole ring and orientation of substituents. |

Computational and Theoretical Investigations

Quantum Chemical Calculations (DFT, SCF-MO HF)

Quantum chemical calculations are fundamental to modern chemistry, offering a lens into the microscopic world of molecules. For 3,5-dimethyl-1H-pyrrole-2-carbonitrile, methods like DFT, particularly with the B3LYP functional, and Hartree-Fock are utilized to predict its properties. researchgate.netmdpi.com

Molecular Geometry Optimization and Conformational Analysis

The initial step in computational analysis is the optimization of the molecular geometry to find the most stable arrangement of atoms, which corresponds to the minimum energy on the potential energy surface. pennylane.ai For this compound, this involves calculating bond lengths, bond angles, and dihedral angles. The pyrrole (B145914) ring is expected to be largely planar, with the methyl and carbonitrile substituents lying in or close to the plane of the ring. mdpi.com Conformational analysis would explore the rotational barriers of the methyl groups and any potential puckering of the pyrrole ring, although significant deviation from planarity is unlikely for this aromatic system. The optimized geometry is the foundation for all subsequent calculations of molecular properties. pennylane.ai

Table 1: Predicted Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Predicted Value (Illustrative) |

| Bond Length | C2-C3 | 1.39 Å |

| C3-C4 | 1.42 Å | |

| C4-C5 | 1.38 Å | |

| C5-N1 | 1.37 Å | |

| N1-C2 | 1.38 Å | |

| C2-C(nitrile) | 1.43 Å | |

| C(nitrile)≡N | 1.16 Å | |

| C3-C(methyl) | 1.51 Å | |

| C5-C(methyl) | 1.51 Å | |

| Bond Angle | ∠C2-C3-C4 | 108.5° |

| ∠C3-C4-C5 | 107.0° | |

| ∠C4-C5-N1 | 109.0° | |

| ∠C5-N1-C2 | 108.5° | |

| ∠N1-C2-C3 | 107.0° |

Note: The values in this table are illustrative and would be precisely determined through DFT calculations, for instance, at the B3LYP/6-311++G(d,p) level of theory.

Electronic Structure and Frontier Molecular Orbital (HOMO-LUMO) Analysis

The electronic structure of a molecule is key to its chemical reactivity. Frontier Molecular Orbital (FMO) theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. aimspress.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. aimspress.com A smaller HOMO-LUMO gap suggests a molecule is more reactive. aimspress.com For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole ring, while the LUMO may have significant contributions from the electron-withdrawing carbonitrile group.

Table 2: Frontier Molecular Orbital Energies for this compound (Illustrative)

| Molecular Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 4.3 |

Note: These are representative energy values. Actual values are obtained from quantum chemical calculations.

Molecular Electrostatic Potential (MEP) for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the sites of electrophilic and nucleophilic attack on a molecule. researchgate.netresearchgate.net The MEP map displays the electrostatic potential on the electron density surface, with different colors indicating regions of varying potential. Red areas, representing negative potential, are indicative of electron-rich regions and are susceptible to electrophilic attack. Blue areas, with positive potential, are electron-poor and are prone to nucleophilic attack. For this compound, the region around the nitrogen atom of the nitrile group and the pyrrole ring's nitrogen would likely be electron-rich (red), while the hydrogen atom attached to the pyrrole nitrogen would be electron-poor (blue). researchgate.net

Calculation of Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of the molecule. researchgate.netdergipark.org.tr These descriptors, derived from DFT, provide a quantitative measure of various aspects of a molecule's reactivity.

Table 3: Global Reactivity Descriptors for this compound (Illustrative)

| Descriptor | Formula | Predicted Value (Illustrative) |

| Ionization Potential (I) | -EHOMO | 5.8 eV |

| Electron Affinity (A) | -ELUMO | 1.5 eV |

| Electronegativity (χ) | (I+A)/2 | 3.65 eV |

| Chemical Hardness (η) | (I-A)/2 | 2.15 eV |

| Chemical Softness (S) | 1/(2η) | 0.23 eV-1 |

| Electrophilicity Index (ω) | χ2/(2η) | 3.10 eV |

Note: These values are derived from the illustrative HOMO and LUMO energies in Table 2.

Theoretical Vibrational Spectra and Comparison with Experimental Data

Theoretical vibrational analysis, typically performed using DFT, calculates the harmonic vibrational frequencies and their corresponding infrared (IR) and Raman intensities. nih.govnih.gov This allows for the assignment of vibrational modes observed in experimental spectra. For this compound, characteristic vibrational frequencies would be predicted for the N-H stretch, C-H stretches of the methyl groups and the pyrrole ring, the C≡N stretch of the nitrile group, and various ring stretching and bending modes. derpharmachemica.com A comparison between the theoretical and experimental spectra, if available, would allow for a detailed understanding of the molecule's vibrational properties and can help to validate the accuracy of the computational method used. nih.govderpharmachemica.com

Table 4: Predicted Major Vibrational Frequencies for this compound (Illustrative)

| Vibrational Mode | Predicted Frequency (cm-1) |

| N-H Stretch | ~3450 |

| C-H Stretch (Aromatic) | ~3100 |

| C-H Stretch (Methyl) | ~2950 |

| C≡N Stretch | ~2230 |

| C=C Stretch (Ring) | ~1550 |

| C-N Stretch (Ring) | ~1400 |

| C-H In-plane Bend | ~1200 |

| C-H Out-of-plane Bend | ~850 |

Note: These are typical frequency ranges. Precise values are obtained from calculations and are often scaled to better match experimental data.

Prediction of Optical Properties (e.g., Hyperpolarizability)

The nonlinear optical (NLO) properties of organic molecules are of significant interest for applications in optoelectronics, including optical communication and data processing. neliti.com The first-order hyperpolarizability (β), a tensor quantity, is a key metric for a molecule's NLO response. neliti.com Computational methods, particularly Density Functional Theory (DFT), are widely used to predict these properties. researchgate.net

Calculations are typically performed using functionals like B3LYP with extensive basis sets such as 6-311++G(d,p) to achieve a balance of accuracy and computational cost. neliti.com The calculation yields the individual tensor components (βxxx, βxxy, βxyy, etc.), from which the total (or static) first-order hyperpolarizability (β_tot_) can be determined. While specific computational studies on the hyperpolarizability of this compound are not detailed in the surveyed literature, the methodology is well-established for related heterocyclic compounds. neliti.comresearchgate.net The presence of a π-conjugated system in the pyrrole ring and the electron-withdrawing nitrile group suggests that the molecule would exhibit a notable NLO response.

Table 1: Representative Components of the First-Order Hyperpolarizability Tensor (β) This table illustrates the typical output from a computational chemistry calculation for hyperpolarizability. The values are conceptual and not specific to this compound.

| Component | Description |

| β_xxx, β_yyy_, β_zzz_ | Diagonal components representing the NLO response along the principal molecular axes (x, y, z). |

| β_xyy_, β_xxy_, β_xzz_, etc. | Off-diagonal components representing the NLO response from the interaction of electric fields in different directions. |

| β_tot_ | The total first-order hyperpolarizability, a scalar value calculated from the tensor components that indicates the overall NLO activity of the molecule. |

Intermolecular Interaction Studies

The arrangement of molecules in the solid state is governed by a complex network of intermolecular interactions. Computational tools are essential for quantifying and visualizing these forces.

In the solid state, this compound is expected to form distinct hydrogen bonding networks. The pyrrole N-H group serves as a classic hydrogen bond donor. The primary acceptor is the nitrogen atom of the nitrile group. This would lead to the formation of N-H···N≡C intermolecular hydrogen bonds.

Studies on analogous carbonyl-substituted pyrroles show that N-H···O hydrogen bonds are a dominant feature, often creating chain or dimer motifs that define the crystal packing. mdpi.com For instance, in some crystal structures of related pyrroles, molecules are linked into chains via these interactions. mdpi.com By analogy, it is highly probable that this compound molecules self-assemble into chains or centrosymmetric dimers stabilized by N-H···N interactions. Weaker C-H···N or C-H···π interactions involving the methyl groups and the pyrrole ring would provide additional stability to the three-dimensional crystal lattice. mdpi.com

Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying all intermolecular interactions in a crystal lattice simultaneously. nih.govrsc.org The Hirshfeld surface is mapped with properties like d_norm, which highlights regions of close intermolecular contact. nih.gov Red spots on the d_norm map indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds. nih.gov

The analysis is complemented by 2D fingerprint plots, which summarize the distribution of intermolecular contacts by plotting the distance to the nearest atom inside the surface (d_i) against the distance to the nearest atom outside the surface (d_e). nih.gov

For related heterocyclic compounds, Hirshfeld surface analysis reveals that H···H contacts typically account for the largest portion of the surface area, reflecting the hydrogen-rich exterior of the molecules. mdpi.comnih.gov Other significant interactions include those between hydrogen and heteroatoms (like N, O) and between carbon and hydrogen (C···H/H···C). nih.govresearchgate.netrsc.org

Table 2: Typical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Substituted Pyrrole. This table presents representative data based on published analyses of similar heterocyclic structures, as specific data for this compound was not found. mdpi.comnih.gov

| Interaction Type | Typical Percentage Contribution | Description |

| H···H | ~40-50% | Represents contacts between hydrogen atoms on adjacent molecules. mdpi.comnih.gov |

| C···H / H···C | ~20-25% | Indicates interactions between carbon and hydrogen atoms, often part of weak C-H···π bonding. nih.gov |

| N···H / H···N | ~10-15% | Corresponds primarily to the key N-H···N hydrogen bonds and other weaker contacts. researchgate.net |

| C···C | < 5% | Suggests the presence of π-π stacking interactions between pyrrole rings. |

| Other (C···N, N···N) | < 5% | Minor contributions from other heteroatom contacts. |

Reaction Mechanism Modeling

Computational modeling is a valuable tool for elucidating reaction mechanisms. The synthesis of 3,5-disubstituted pyrrole-2-carbonitriles is often achieved through a multi-step process. science.govresearchgate.net A common route involves the cyclocondensation of α,β-unsaturated ketones (enones) with aminoacetonitrile (B1212223). science.govresearchgate.net

The proposed mechanism proceeds in two key stages:

Cyclocondensation: The initial reaction between the enone and aminoacetonitrile furnishes a 3,4-dihydro-2H-pyrrole-2-carbonitrile intermediate. science.govresearchgate.netscience.gov This step involves the formation of the five-membered ring.

Aromatization: The stable dihydropyrrole intermediate is then oxidized to achieve the aromatic pyrrole ring. science.govresearchgate.net This dehydrogenation step removes two hydrogen atoms, resulting in the final 3,5-disubstituted pyrrole-2-carbonitrile (B156044) product.

Theoretical modeling of this pathway would involve calculating the geometries and energies of reactants, transition states, and intermediates for each step to determine the reaction's thermodynamic and kinetic feasibility. Such studies can confirm the proposed pathway and identify the rate-determining step.

Tautomeric Equilibria Investigations (e.g., Pyrrolone-Pyrrolol Tautomerism)

Tautomerism, the interconversion of structural isomers through proton migration, is a fundamental concept in heterocyclic chemistry. For this compound, the primary tautomeric equilibrium of interest involves the migration of a proton, leading to non-aromatic forms. A potential tautomer is the corresponding 3,5-dimethyl-1,5-dihydro-pyrrol-2-one imine, which would result from a proton shift from the N1 atom to the C2 position, creating a pyrrolone-like structure.

Quantum chemical calculations are used to predict the relative stabilities of tautomers by computing their Gibbs free energies in the gas phase and in various solvents. rsc.org For most simple pyrroles, the aromatic 1H-pyrrole form is overwhelmingly more stable than its non-aromatic tautomers. The high energetic cost of disrupting the aromatic π-system makes the formation of other tautomers highly unfavorable under normal conditions. Computational studies on related systems like 2-hydroxypyridine (B17775) have shown that high-level calculations are necessary to accurately predict these energy differences. rsc.org

Advanced Applications in Materials Science and Supramolecular Chemistry

Role as Building Blocks for Functional Materials

The inherent properties of the 3,5-dimethyl-1H-pyrrole-2-carbonitrile scaffold make it a promising candidate for the synthesis of novel functional materials. The pyrrole (B145914) ring system is known for its electron-donating nature, which is a key characteristic for the development of p-type organic semiconductors. nih.gov The strategic placement of dimethyl groups and a carbonitrile moiety further allows for the fine-tuning of its electronic and physical properties.

Organic Electronics and Semiconductors

Pyrrole-containing materials are actively being explored for their potential in organic electronics. researchgate.net The electron-rich nature of the pyrrole ring in this compound suggests its utility as a fundamental unit in the construction of organic semiconductors. nih.gov While direct studies on the semiconducting properties of this compound are not extensively documented, the characteristics of related pyrrole derivatives provide a strong indication of its potential. The design of organic semiconductors often involves the use of π-conjugated systems, and the pyrrole ring is an excellent component for such structures. researchgate.net The presence of the electron-withdrawing nitrile group can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical parameters in determining the performance of an organic semiconductor. researchgate.net

Table 1: Predicted Electronic Properties of a Related Pyrrole-Based Semiconductor This table presents theoretical data for a model pyrrole-based oligomer to illustrate the potential electronic properties. Specific experimental data for this compound is not available.

| Property | Predicted Value | Significance in Semiconductors |

| HOMO Energy | -5.156 eV | Influences hole injection and transport capabilities. jmaterenvironsci.com |

| LUMO Energy | -1.987 eV | Affects electron injection and transport. jmaterenvironsci.com |

| Band Gap | 3.169 eV | Determines the energy required to excite an electron and influences optical properties. jmaterenvironsci.com |

| Ionization Potential (IP) | 6.012 eV | Relates to the energy required to remove an electron. jmaterenvironsci.com |

| Electron Affinity (EA) | 1.131 eV | Relates to the energy released when an electron is added. jmaterenvironsci.com |

Data adapted from a computational study on pyrrole-terphenyl based oligomers. jmaterenvironsci.com

Organic Light-Emitting Diodes (OLEDs) Emitters

The development of efficient emitter materials is crucial for advancing Organic Light-Emitting Diode (OLED) technology. Pyrrole derivatives have been investigated as components of OLEDs due to their favorable photophysical properties. jmaterenvironsci.com While there is no specific research detailing the use of this compound as a primary OLED emitter, its structural features are relevant. The pyrrole core can act as an electron donor, and when combined with a suitable electron acceptor, can form a donor-acceptor (D-A) structure. Such structures are known to exhibit intramolecular charge transfer (ICT), which is a key mechanism for tuning the emission color and efficiency of OLED emitters. researchgate.net The nitrile group of this compound could potentially serve as a weak electron-accepting moiety or be chemically modified to incorporate stronger acceptor groups.

Development of Polymers and Dyes

The structure of this compound makes it a viable monomer for the synthesis of novel polymers and a core for new dye molecules. The pyrrole ring can be polymerized through electrochemical or chemical oxidation, leading to conductive polymers. The nitrile group can also be a site for further chemical reactions to create more complex polymeric structures. In the realm of dyes, pyrrole-based structures are known for their strong absorption and fluorescence properties. nih.gov For instance, diketopyrrolopyrrole (DPP) dyes, which contain a related bicyclic pyrrole core, are high-performance pigments with applications in various fields. nih.gov While specific dyes based on this compound are not widely reported, its scaffold is a promising starting point for the design of new chromophores. A theoretical study on a related compound, 3,5-dimethyl pyridine (B92270) 2-carbonitrile, investigated its potential for use in dye-sensitized solar cells, highlighting the relevance of such structures in light-harvesting applications. slideshare.net

Supramolecular Assembly and Host-Guest Chemistry

The non-covalent interactions of this compound are pivotal to its role in supramolecular chemistry. The presence of the N-H group, the nitrile moiety, and the aromatic π-system allows for a range of interactions that can drive self-assembly and the formation of host-guest complexes.

Self-Assembly via Non-Covalent Interactions

The N-H group of the pyrrole ring can act as a hydrogen bond donor, while the nitrogen atom of the nitrile group can act as a hydrogen bond acceptor. This donor-acceptor capability can lead to the formation of one-dimensional chains or more complex two- or three-dimensional networks through hydrogen bonding. Furthermore, the aromatic pyrrole ring can participate in π-π stacking interactions, which are another significant driving force for self-assembly in organic molecules. The combination of hydrogen bonding and π-π stacking can lead to well-ordered supramolecular structures. While detailed self-assembly studies of this compound are limited, research on related pyrrolin-4-ones has demonstrated the formation of novel helical structures through self-assembly in the solid state. nih.gov

Ligand Design for Metal Coordination

The pyrrole nitrogen and the nitrile nitrogen in this compound can both act as coordination sites for metal ions, making it a potential ligand for the design of metal complexes. researchgate.net The field of coordination chemistry extensively utilizes nitrogen-containing heterocyclic compounds to create complexes with diverse structures and functionalities. researchgate.net The specific geometry and electronic properties of the resulting metal complexes would depend on the nature of the metal ion and the coordination mode of the ligand. The synthesis of metal complexes with pyrrole-based ligands has been shown to yield structures with interesting catalytic and material properties. Although specific complexes of this compound are not prominently featured in the literature, the fundamental coordination chemistry of pyrrole and nitrile functionalities is well-established, suggesting the potential for this compound to form stable complexes with a variety of metals.

Future Directions in 3,5 Dimethyl 1h Pyrrole 2 Carbonitrile Research

Emerging Synthetic Methodologies and Catalytic Systems

The synthesis of polysubstituted pyrroles, including 3,5-dimethyl-1H-pyrrole-2-carbonitrile, is an area of active research, with a focus on developing more efficient, selective, and environmentally benign methods. While classical methods like the Paal-Knorr and Hantzsch syntheses have been foundational, recent advancements are centered on novel catalytic systems and multicomponent reactions. frontiersin.orgorganic-chemistry.org

Emerging strategies that could be applied to the synthesis of this compound include metal-catalyzed cyclization reactions. For instance, copper-catalyzed multicomponent reactions have shown great promise in the synthesis of functionalized 2-amino-3-cyanopyrroles. rsc.org A plausible approach for the target molecule could involve a one-pot reaction of a suitable 1,4-dicarbonyl compound, a primary amine, and a cyanide source, catalyzed by a copper(I) salt. The use of different ligands and reaction conditions could be optimized to achieve high yields and regioselectivity. rsc.org

Another promising avenue is the use of photocatalysis and electrochemistry. These methods offer green alternatives to traditional thermal reactions, often proceeding under mild conditions with high atom economy. rsc.org For example, a visible-light-induced reaction could potentially be designed to construct the pyrrole (B145914) ring of this compound from simple, readily available precursors.

Furthermore, the development of novel heterogeneous catalysts, such as modified layered double hydroxides (LDHs), presents an opportunity for the sustainable synthesis of pyrrole carbonitriles. nih.gov These catalysts offer advantages like easy separation and reusability, which are crucial for industrial applications. Research into designing an LDH-based catalyst with active sites tailored for the specific cyclization and cyanation reactions required would be a significant step forward.

A summary of potential emerging synthetic routes is presented in the table below:

| Synthetic Strategy | Potential Precursors | Catalyst/Conditions | Key Advantages |

| Copper-Catalyzed Multicomponent Reaction | 2,4-pentanedione, ammonia, cyanide source | Cu(I) salt, various ligands | High efficiency, one-pot synthesis. rsc.org |

| Visible-Light Photocatalysis | Simple alkenes/alkynes and nitrogen/cyanide sources | Organic dye or metal complex photosensitizer | Mild reaction conditions, green chemistry. rsc.org |

| Heterogeneous Catalysis | 1,4-dicarbonyl compound, amine, cyanide source | Modified Layered Double Hydroxides (LDHs) | Catalyst reusability, sustainable process. nih.gov |

| Domino Reactions | In-situ generated imines and succinaldehyde (B1195056) derivatives | Proline, IBX | High atom economy, rapid assembly of complex molecules. rsc.org |

Novel Reactivity and Mechanistic Insights

Understanding the reactivity of this compound is crucial for its application in synthesizing more complex molecules. The presence of the electron-withdrawing nitrile group at the C2 position significantly influences the electronic properties of the pyrrole ring, making it less susceptible to electrophilic substitution compared to unsubstituted pyrrole. However, this also opens up avenues for novel reactivity.

One area of exploration is the reactivity of the C4 position. While the C2 and C5 positions are substituted with methyl groups, the C4 position remains available for functionalization. Research into selective C-H activation at this position could lead to the introduction of various functional groups, providing access to a wider range of derivatives with tailored properties.

The nitrile group itself is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions. nih.gov Investigating these transformations under novel catalytic systems could unveil new synthetic pathways. For instance, the development of selective catalysts for the partial reduction of the nitrile to an aldehyde would be highly valuable.

Mechanistic studies, both computational and experimental, are essential to underpin these synthetic efforts. For example, understanding the mechanism of multicomponent reactions leading to cyanopyrroles can help in optimizing reaction conditions and catalyst design. researchgate.net Isotope labeling studies and in-situ spectroscopic monitoring can provide valuable insights into the reaction intermediates and transition states.

A key area of mechanistic investigation would be the role of the catalyst in directing the regioselectivity of the reactions. For instance, in a copper-catalyzed synthesis, understanding how the copper center coordinates with the substrates to facilitate the cyclization and cyanation steps is critical for improving the efficiency of the process.

Advancements in Material Science Applications

Pyrrole-containing polymers and small molecules have shown significant promise in the field of material science, particularly in organic electronics. numberanalytics.com The electron-rich nature of the pyrrole ring makes it an excellent building block for semiconducting materials used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). researchgate.netacs.org

The specific substitution pattern of this compound makes it an interesting candidate for these applications. The methyl groups can enhance the solubility of the resulting materials in organic solvents, which is crucial for solution-based processing techniques. The electron-withdrawing nitrile group can modulate the electronic properties of the pyrrole ring, potentially leading to materials with desirable energy levels for efficient charge transport and light emission.

Future research in this area should focus on the synthesis of oligomers and polymers incorporating the this compound unit. The properties of these materials, such as their absorption and emission spectra, charge carrier mobility, and thermal stability, would need to be thoroughly characterized. The performance of these new materials in electronic devices like OLEDs and OFETs could then be evaluated.

The potential applications of materials derived from this compound are summarized in the table below:

| Application Area | Potential Material Type | Key Properties Conferred by the Pyrrole Unit |

| Organic Light-Emitting Diodes (OLEDs) | Emissive layer or host material | Tunable emission color, high charge carrier mobility. numberanalytics.com |

| Organic Photovoltaics (OPVs) | Donor or acceptor material | Broad absorption spectrum, efficient charge separation. researchgate.net |

| Organic Field-Effect Transistors (OFETs) | Active semiconductor layer | High charge carrier mobility, good environmental stability. acs.org |

| Sensors | Conductive polymer films | Changes in conductivity upon exposure to specific analytes. |

Q & A

Q. What synthetic methodologies are effective for preparing 3,5-dimethyl-1H-pyrrole-2-carbonitrile, and how can purity be optimized?

Synthesis typically involves cyclization reactions using substituted nitriles or ketones as precursors. For example, base-assisted cyclization of substrates like 4-oxo-4-phenylbutanenitrile derivatives can yield pyrrole derivatives. Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol, with yields ranging from 65% to 88% depending on substituents . Optimization of reaction conditions (e.g., temperature, solvent polarity) and monitoring via thin-layer chromatography (Tf values ~0.3–0.5) are critical for purity.

Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?

- 1H/13C NMR : Assignments of pyrrolic protons (δ 6.0–7.0 ppm) and nitrile carbons (δ 110–120 ppm) confirm the core structure .

- FTIR : A sharp peak near 2220 cm⁻¹ indicates the C≡N stretch, while N–H stretches (3200–3400 cm⁻¹) verify the pyrrole ring .

- HRMS : Exact mass analysis (e.g., [M+H]+ ion) validates molecular formula and purity .

Q. How can solvent effects influence the compound’s reactivity in substitution reactions?

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution at the nitrile group, while protic solvents stabilize intermediates in cyclization reactions. Solvent choice also impacts crystallization efficiency, as seen in ethanol/water mixtures yielding high-purity solids .

Advanced Research Questions

Q. What computational strategies are used to model the electronic structure and reactivity of this compound?

Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) accurately predict:

- Electron density distribution : Localized electron-deficient regions at the nitrile group, enabling electrophilic attack .

- NMR chemical shifts : Regression models correlate calculated shielding tensors with experimental δ values (error < 0.1 ppm for 1H) .

- Reactivity indices : Fukui functions identify nucleophilic sites (e.g., pyrrolic α-carbons) for functionalization .

Q. How can kinetic and mechanistic studies resolve contradictions in reported reaction pathways?

- Kinetic monitoring : Use in-situ FTIR or HPLC to track intermediates (e.g., enamine formation during cyclization) .

- Isotopic labeling : 15N-labeled nitrile groups clarify nitrile-to-amine conversion mechanisms .

- DFT transition-state analysis : Compare activation energies for competing pathways (e.g., [3+2] cycloaddition vs. nucleophilic substitution) .

Q. What methodologies evaluate the compound’s biological activity, such as antioxidant or antimicrobial effects?

- Antioxidant assays : DPPH radical scavenging (IC50 values calculated via dose-response curves) at concentrations of 25–100 μg/mL .

- Antimicrobial testing : Broth microdilution (CLSI guidelines) determines minimum inhibitory concentrations (MIC) against bacterial/fungal strains .

- Structure-activity relationships (SAR) : Modifying substituents (e.g., aryl vs. alkyl groups) correlates with enhanced bioactivity .

Q. How do substituent effects on the pyrrole ring influence regioselectivity in cross-coupling reactions?

Steric and electronic factors dictate reactivity:

- Electron-withdrawing groups (e.g., nitriles) activate C-2/C-5 positions for Suzuki-Miyaura coupling .

- Methyl groups at C-3/C-5 hinder axial coordination in palladium catalysis, favoring β-selectivity .

Data Contradictions and Resolution

Q. How to address discrepancies in reported NMR chemical shifts for derivatives of this compound?

- Solvent standardization : Compare shifts in deuterated solvents (e.g., DMSO-d6 vs. CDCl3) .

- Paramagnetic shielding effects : Substituent-induced ring current variations (e.g., electron-donating groups deshield pyrrolic protons) .

- Validation via 2D NMR : HSQC and HMBC experiments resolve ambiguous assignments .

Q. Why do synthetic yields vary significantly across studies using similar substrates?

- Catalyst loading : Pd(PPh3)4 vs. CuI/L-proline systems alter coupling efficiency .

- Purification challenges : Column chromatography resolution declines with increased aryl substitution (e.g., naphthyl groups) .

Methodological Recommendations

- Synthetic optimization : Screen green solvents (e.g., glycerol-based eutectic mixtures) to improve yield and sustainability .

- Advanced characterization : Combine X-ray crystallography with DFT-optimized geometries for unambiguous structural confirmation .

- Machine learning : Train models on existing spectral data to predict novel derivative properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.